1-[(3-isopropyl-2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl]-N-pyridin-2-ylpiperidine-4-carboxamide
Description
Properties
IUPAC Name |
1-[3-[(4-fluorophenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]-N-(2-methylpropyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN4O2S/c1-15(2)13-25-21(29)17-7-10-27(11-8-17)23-26-19-9-12-31-20(19)22(30)28(23)14-16-3-5-18(24)6-4-16/h3-6,9,12,15,17H,7-8,10-11,13-14H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJIGCVYZICGBRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1CCN(CC1)C2=NC3=C(C(=O)N2CC4=CC=C(C=C4)F)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(3-isopropyl-2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl]-N-pyridin-2-ylpiperidine-4-carboxamide involves multiple steps, each requiring specific reagents and conditions:
Formation of the Benzothiazole Moiety: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with carbonyl compounds under acidic conditions.
Introduction of the Sulfonamide Group: The sulfonamide group is typically introduced by reacting the benzothiazole derivative with sulfonyl chlorides in the presence of a base such as triethylamine.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives or by cyclization reactions involving appropriate precursors.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-[(3-isopropyl-2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl]-N-pyridin-2-ylpiperidine-4-carboxamide undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Research indicates that derivatives of benzothiazolone compounds exhibit a wide range of biological activities, including:
- Antibacterial and antifungal properties : Studies have shown that benzothiazolone derivatives possess significant antimicrobial activity, making them candidates for pharmaceutical development aimed at treating infections .
- Anticancer potential : Some compounds within this class have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential as anticancer agents .
Medicinal Chemistry
- Antimicrobial Agents : Due to their efficacy against bacterial and fungal strains, these compounds can be developed into new antibiotics or antifungal treatments.
- Anticancer Drugs : The ability to inhibit cancer cell proliferation positions these compounds as candidates for further development in oncology.
Material Science
- Polymer Additives : Compounds like this can be utilized as additives in polymers to enhance properties such as thermal stability or mechanical strength.
- Dyes and Pigments : The structural features may allow for applications in dye chemistry, contributing to the development of colored materials.
Case Study 1: Antibacterial Activity
A study conducted by Taubert et al. (2002) evaluated the antibacterial properties of various benzothiazolone derivatives, including those structurally similar to the compound . The results indicated a strong correlation between structural modifications and enhanced antibacterial activity.
Case Study 2: Anticancer Efficacy
Research published in 2011 highlighted the anticancer potential of benzothiazolone derivatives against human cancer cell lines. The study found that specific substitutions on the benzothiazolone core significantly increased cytotoxicity, suggesting a pathway for developing effective anticancer therapies.
Mechanism of Action
The mechanism of action of 1-[(3-isopropyl-2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl]-N-pyridin-2-ylpiperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity . The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways that are critical for cellular function .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Piperidine-Carboxamide Derivatives
Compound 35 () : 4-(4-Bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-N-(6-methoxy-5-methylpyridin-3-yl)piperidine-1-carboxamide shares the piperidine-carboxamide scaffold but replaces the benzothiazole with a benzodiazol-2-one core. Key differences include:
- Core Structure: Benzodiazol-2-one vs. benzothiazole.
- Substituents : A bromo group at position 4 and a methoxy-methylpyridine substituent vs. the target compound’s isopropyl and pyridin-2-yl groups.
- Molecular Weight : 460 [M+H]+ for Compound 35, suggesting the target compound likely falls within 450–500 Da.
This structural divergence may lead to distinct target selectivity. For example, bromo substituents often enhance halogen bonding, whereas the isopropyl group in the target compound could increase steric hindrance .
Dihydropyridine Carboxamides
AZ257 and AZ331 () : These 1,4-dihydropyridine (DHP) derivatives feature thioether linkages and substituents like furyl and methoxyphenyl groups. Unlike the target compound’s rigid benzothiazole-sulfonyl system, DHPs are conformationally flexible, which is critical for calcium channel modulation. The carboxamide group in AZ257/AZ331 is attached to a DHP core, whereas the target compound positions it on a piperidine ring. This difference may translate to divergent pharmacological profiles—DHPs are classically vasodilators, while benzothiazole-sulfonyl derivatives may target enzymes like kinases .
Sulfonamide-Containing Analogues
N-{1-[(6-Chloropyridin-3-yl)carbonyl]piperidin-4-yl}-2'-(methoxymethyl)-3-(trifluoromethyl)biphenyl-4-sulfonamide () : This compound shares the sulfonamide-piperidine motif but substitutes the benzothiazole with a biphenyl system. The trifluoromethyl group enhances metabolic stability, while the chloropyridine moiety may influence π-stacking. Comparatively, the target compound’s benzothiazole-sulfonyl group could offer stronger hydrogen-bonding interactions with target proteins .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Benzothiazole vs. Benzodiazol-2-one : The sulfur atom in benzothiazole may enhance binding to metal-containing enzymes (e.g., kinases) compared to benzodiazol-2-one derivatives .
- Sulfonyl vs.
- Piperidine Substitution : The pyridin-2-yl carboxamide in the target compound may offer better π-stacking with aromatic residues in binding pockets compared to methoxy-methylpyridine in Compound 35 .
Biological Activity
The compound 1-[(3-isopropyl-2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl]-N-pyridin-2-ylpiperidine-4-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of the compound involves multiple steps, typically starting from simpler benzothiazole derivatives. A notable method includes the reaction of benzo[d]isothiazol-3(2H)-one with isopropanol in a toluene solvent, yielding a product that can be further modified to obtain the desired sulfonamide and piperidine functionalities .
Antimicrobial Properties
Research indicates that compounds with benzothiazole and piperidine moieties exhibit significant antimicrobial activity. The sulfonamide group is particularly noted for its antibacterial properties. In vitro studies have demonstrated that derivatives of benzothiazole can inhibit the growth of various bacterial strains, suggesting that the target compound may possess similar or enhanced effects due to its structural complexity .
Enzyme Inhibition
The compound's structure suggests potential for enzyme inhibition, particularly against acetylcholinesterase (AChE) and urease. Studies have shown that related piperidine derivatives can exhibit potent AChE inhibitory activity, which is crucial in treating conditions like Alzheimer's disease . The inhibition of urease also indicates potential applications in managing urinary tract infections.
Anticancer Activity
The biological activity of similar compounds has been linked to anticancer properties. For instance, some benzothiazole derivatives have shown cytotoxic effects against various cancer cell lines. The mechanism often involves induction of apoptosis through caspase activation pathways . The presence of the piperidine ring may enhance these properties by facilitating better interaction with cellular targets.
Study on Antimicrobial Activity
A study evaluated several benzothiazole derivatives for their antimicrobial efficacy. The results indicated that compounds with sulfonamide groups demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The study highlighted the importance of substituent variations on biological activity .
Research on Enzyme Inhibition
Another research focused on the enzyme inhibitory properties of related compounds. It was found that certain piperidine derivatives exhibited selective inhibition towards AChE with IC50 values in the low micromolar range. This suggests that modifications in the structure can lead to enhanced biological profiles .
The proposed mechanism of action for this compound involves interaction with specific enzymes and receptors within microbial cells and human tissues. The sulfonamide moiety likely interferes with folate synthesis in bacteria, while the piperidine ring may enhance binding affinity to target enzymes . Furthermore, the benzothiazole component may contribute to increased lipophilicity, facilitating better membrane penetration.
Q & A
Q. Methodology :
- Molecular docking (AutoDock Vina, Schrödinger Suite) against target proteins (e.g., kinases) using the compound’s 3D structure (generated via DFT optimization at B3LYP/6-31G* level).
- MD simulations (GROMACS) to assess stability of ligand-receptor complexes over 100 ns.
- Pharmacophore mapping to identify critical interactions (e.g., sulfonyl group’s hydrogen bonding with catalytic lysine).
Contradictions between in silico predictions and in vitro assays may arise from solvation effects or protein flexibility, necessitating free-energy perturbation (FEP) calculations .
Advanced: How to resolve discrepancies in biological activity data across assay platforms?
Case study : If the compound shows IC₅₀ = 50 nM in a kinase inhibition assay but is inactive in cell-based models:
- Assay validation : Confirm target engagement via CETSA or nanoBRET.
- Solubility/Permeability : Measure logP (experimental: ~3.2 via shake-flask; computational: XLogP3) to assess membrane penetration.
- Metabolic stability : Incubate with liver microsomes; LC-MS quantifies parent compound depletion.
Adjust experimental conditions (e.g., serum-free media, shorter incubation times) to mitigate matrix effects .
Advanced: What strategies improve the compound’s pharmacokinetic profile for in vivo studies?
Q. Structural modifications :
- Bioisosteric replacement : Swap the pyridinyl group with pyrimidine to enhance metabolic stability.
- Prodrug design : Introduce a phosphate ester at the piperidine nitrogen for solubility.
Formulation : Use nanoemulsions or cyclodextrin complexes to improve oral bioavailability. Validate via pharmacokinetic studies in rodents (Cₘₐₓ, t₁/₂) .
Advanced: How to design a SAR study focusing on the sulfonyl and benzothiazolone moieties?
Q. SAR framework :
- Sulfonyl group : Synthesize analogs with methylsulfonyl, sulfonamide, or sulfonic acid groups. Test for changes in hydrophilicity (logD) and target binding.
- Benzothiazolone : Replace isopropyl with cyclopropyl or tert-butyl to probe steric effects.
Data analysis : - Correlate structural variations with activity using multivariate regression (e.g., PLS).
- Cluster analogs by electronic (Hammett σ) and steric (Taft Eₛ) parameters to identify trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
